molecular formula C10H8F2O5 B2612749 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid CAS No. 869529-90-8

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid

Cat. No.: B2612749
CAS No.: 869529-90-8
M. Wt: 246.166
InChI Key: BCPUISOSSZUEKT-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid is an organic compound with a unique structure that includes both difluoromethoxy and methoxycarbonyl functional groups attached to a benzoic acid core

Scientific Research Applications

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for a similar compound, mono-Methyl 5-nitroisophthalate, advises against food, drug, pesticide or biocidal product use. It recommends using personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid typically involves the introduction of the difluoromethoxy group and the methoxycarbonyl group onto a benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with difluoromethyl ether and a methoxycarbonylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid apart is the presence of both difluoromethoxy and methoxycarbonyl groups on the same benzoic acid core. This unique combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(difluoromethoxy)-5-methoxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O5/c1-16-9(15)6-2-5(8(13)14)3-7(4-6)17-10(11)12/h2-4,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPUISOSSZUEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treat a solution of 5-difluoromethoxy-isophthalic acid dimethyl ester (2.7 g, 10.4 mmol) in methanol (35 mL) with 2 N NaOH (5.2 mL, 10.4 mmol) at room temperature for 12 h. Acidify to about pH=3 using 5 N HCl. Extract with ethyl acetate, wash the organic layer with water, saturated aqueous sodium chloride, dry (sodium sulfate) and concentrate to give the crude title product which is used in the next step without further purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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